molecular formula C11H14O3 B1598924 3-(Ethoxymethyl)-4-methoxybenzaldehyde CAS No. 832737-85-6

3-(Ethoxymethyl)-4-methoxybenzaldehyde

Cat. No.: B1598924
CAS No.: 832737-85-6
M. Wt: 194.23 g/mol
InChI Key: QNWBFWJFRDIZEI-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-4-methoxybenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of an ethoxymethyl group and a methoxy group attached to a benzene ring, with an aldehyde functional group at the para position relative to the methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxymethyl)-4-methoxybenzaldehyde can be achieved through several methods. One common approach involves the alkylation of 4-methoxybenzaldehyde with ethoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high selectivity and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethoxymethyl)-4-methoxybenzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: 3-(Ethoxymethyl)-4-methoxybenzoic acid.

    Reduction: 3-(Ethoxymethyl)-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(Ethoxymethyl)-4-methoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of aldehyde-containing molecules on cellular processes. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development. Research into its biological activity and mechanism of action can lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique structural features allow for the development of products with specific properties and applications.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)-4-methoxybenzaldehyde depends on its specific application and the target molecule or pathway. In general, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity can be harnessed in the design of enzyme inhibitors or other bioactive compounds.

Comparison with Similar Compounds

    4-Methoxybenzaldehyde: Lacks the ethoxymethyl group, making it less versatile in certain synthetic applications.

    3-(Methoxymethyl)-4-methoxybenzaldehyde: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group, leading to different reactivity and properties.

    3-(Ethoxymethyl)-4-hydroxybenzaldehyde: Contains a hydroxy group instead of a methoxy group, which can significantly alter its chemical behavior and applications.

Uniqueness: 3-(Ethoxymethyl)-4-methoxybenzaldehyde is unique due to the presence of both ethoxymethyl and methoxy groups, which confer distinct reactivity and properties. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-(ethoxymethyl)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-14-8-10-6-9(7-12)4-5-11(10)13-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWBFWJFRDIZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390038
Record name 3-(ethoxymethyl)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-85-6
Record name 3-(ethoxymethyl)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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